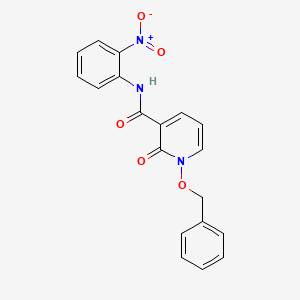

1-(benzyloxy)-N-(2-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Description

Properties

IUPAC Name |

N-(2-nitrophenyl)-2-oxo-1-phenylmethoxypyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N3O5/c23-18(20-16-10-4-5-11-17(16)22(25)26)15-9-6-12-21(19(15)24)27-13-14-7-2-1-3-8-14/h1-12H,13H2,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWKHTWPSGPPIKE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CON2C=CC=C(C2=O)C(=O)NC3=CC=CC=C3[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(benzyloxy)-N-(2-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Dihydropyridine Ring: The dihydropyridine ring can be synthesized through a Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine.

Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction where a benzyl alcohol reacts with a suitable leaving group on the dihydropyridine ring.

Attachment of the Nitrophenyl Group: The nitrophenyl group can be introduced through a coupling reaction, such as a Suzuki or Heck coupling, using a nitrophenyl halide and a suitable catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(Benzyloxy)-N-(2-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: Reduction reactions can convert the nitro group to an amino group.

Substitution: The benzyloxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) are often used.

Substitution: Nucleophiles like thiols, amines, or alkoxides can be used in substitution reactions.

Major Products

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of amino derivatives.

Substitution: Formation of various substituted dihydropyridine derivatives.

Scientific Research Applications

1-(Benzyloxy)-N-(2-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide has several scientific research applications:

Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological or cardiovascular diseases.

Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

Material Science: It may be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(benzyloxy)-N-(2-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the dihydropyridine ring can interact with various enzymes or receptors. The benzyloxy group may enhance the compound’s lipophilicity, improving its ability to cross cell membranes.

Comparison with Similar Compounds

Similar Compounds

- 1-(Benzyloxy)-N-(2-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylate

- 1-(Benzyloxy)-N-(2-aminophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

- 1-(Methoxy)-N-(2-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Uniqueness

1-(Benzyloxy)-N-(2-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity

Biological Activity

1-(Benzyloxy)-N-(2-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, enzyme inhibition, and other pharmacological effects.

Chemical Structure and Properties

The compound's structure can be described as follows:

- Molecular Formula : C16H15N3O4

- Molecular Weight : 313.31 g/mol

The presence of the benzyloxy group and the nitrophenyl moiety contributes to its biological activity, potentially influencing interactions with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of similar compounds in the dihydropyridine class. For instance, derivatives have shown significant cytotoxic effects against various cancer cell lines. Although specific data on this compound is limited, related compounds exhibit promising results:

These findings suggest that this compound may also possess similar anticancer properties.

Enzyme Inhibition

The compound has been investigated for its inhibitory effects on specific enzymes. For instance, it is hypothesized that it may inhibit Factor XIa, an enzyme involved in the coagulation cascade. Inhibitors of this enzyme are of interest for their potential to treat thrombotic diseases. The inhibition mechanism typically involves the interaction of the compound with the active site of the enzyme, preventing substrate binding and subsequent catalysis.

The biological activity of this compound is likely mediated through several mechanisms:

- Interaction with DNA : Similar compounds have shown the ability to intercalate with DNA, disrupting replication and transcription processes.

- Enzyme Binding : The structural features allow for binding to various enzymes, inhibiting their activity.

- Induction of Apoptosis : Compounds in this class may induce programmed cell death in cancer cells through various signaling pathways.

Case Studies

Several studies have evaluated the biological activities of structurally related compounds:

- Study on Anticancer Activity : A study on a similar dihydropyridine derivative demonstrated significant cytotoxicity against human colon cancer cells (HT29) and prostate cancer cells (DU145), with IC50 values below 10 µM. These results suggest a strong potential for further exploration of this compound in cancer therapy .

- Enzyme Inhibition Study : Research into related compounds indicated that they could effectively inhibit Factor XIa activity, which is crucial for developing new anticoagulant therapies .

Q & A

Synthesis Optimization and Reaction Mechanisms

Q: What are the key methodological considerations for synthesizing 1-(benzyloxy)-N-(2-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide, and how do reaction conditions influence yield and purity? A: Synthesis typically involves multi-step reactions:

- Core Pyridinone Formation : Cyclization of β-ketoesters under acidic conditions (e.g., HCl or H₂SO₄) generates the pyridine-2-one scaffold.

- Benzyloxy Substitution : Alkylation with benzyl bromide derivatives at elevated temperatures (60–80°C) in polar aprotic solvents (e.g., DMF) .

- Amide Coupling : Carboxamide formation via coupling reagents (e.g., EDC/HOBt) between the pyridinone carboxyl group and 2-nitroaniline derivatives .

Critical Parameters : - Catalyst selection (Lewis acids like AlCl₃ enhance regioselectivity) .

- Solvent polarity and temperature control to minimize side products (e.g., over-oxidation of the nitro group) .

Validation : Monitor reactions via TLC and confirm purity (>95%) using HPLC and ¹H/¹³C NMR .

Structural Characterization Techniques

Q: Which analytical methods are most reliable for confirming the molecular structure and tautomeric forms of this compound? A:

- X-Ray Crystallography : Resolves bond lengths and dihedral angles (e.g., near-planar conformation with a dihedral angle of ~8.38° between aromatic rings) .

- Spectroscopy :

- NMR : ¹H NMR identifies benzyloxy protons (δ 4.8–5.2 ppm) and nitro group deshielding effects.

- MS : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 406.1) .

- Tautomer Analysis : IR spectroscopy detects lactam C=O stretches (~1680 cm⁻¹), ruling out enol tautomers .

Biological Activity and Target Identification

Q: What are the proposed biological targets of this compound, and how can researchers validate its mechanism of action? A:

- Enzyme Inhibition : Preliminary studies suggest activity against kinases (e.g., MAPK) and inflammatory enzymes (COX-2) due to nitro group electrophilicity and π-π stacking with active sites .

- Validation Strategies :

- In Vitro Assays : Dose-dependent inhibition curves (IC₅₀) using recombinant enzymes.

- Molecular Docking : Simulate binding affinities with AutoDock Vina, focusing on the nitro-phenyl and pyridinone moieties .

- Contradictions : Discrepancies in IC₅₀ values across studies may arise from solvent-dependent solubility (e.g., DMSO vs. aqueous buffers) .

Advanced Crystallographic and Conformational Studies

Q: How do crystallographic data inform the design of derivatives with enhanced stability or activity? A:

- Key Insights :

- Introduce electron-withdrawing groups (e.g., -CF₃) at the benzyl position to improve metabolic stability .

- Replace the nitro group with sulfonamide (-SO₂NH₂) for reduced toxicity while retaining hydrogen-bonding capacity .

Data Contradictions in Synthetic Yield Optimization

Q: How can researchers reconcile conflicting reports on synthetic yields (e.g., 40–70%) for this compound? A: Root Causes :

- Reagent Purity : Impurities in 2-nitroaniline precursors (e.g., meta-isomers) reduce coupling efficiency .

- Side Reactions : Competing oxidation of the dihydropyridine ring under acidic conditions .

Mitigation Strategies : - Purification : Use column chromatography with gradient elution (hexane:EtOAc) to isolate the product.

- Kinetic Control : Shorten reaction times (<6 hours) and employ inert atmospheres (N₂) to prevent oxidation .

Reaction By-Product Analysis

Q: What are the common by-products formed during synthesis, and how can they be characterized? A:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.